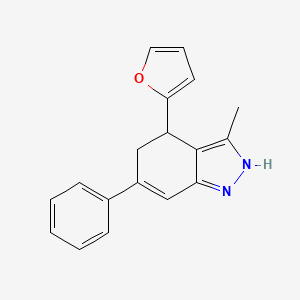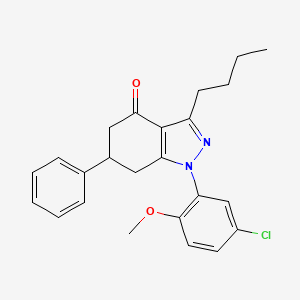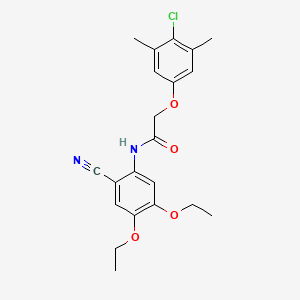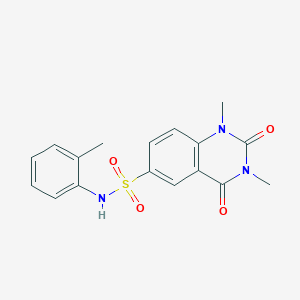
4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole
Übersicht
Beschreibung
4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole, also known as FMPI, is a synthetic compound that has been widely studied for its potential applications in scientific research. This heterocyclic compound has been found to possess a range of biochemical and physiological effects, making it a promising candidate for further investigation.
Wirkmechanismus
The exact mechanism of action of 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole is not fully understood, but it is believed to act through a variety of pathways. In cancer cells, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been shown to induce apoptosis by activating caspase-3 and caspase-9. In neuropharmacology, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been found to modulate the activity of GABA receptors, leading to its anxiolytic and antidepressant effects. In cardiovascular research, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been shown to activate potassium channels, leading to vasodilation.
Biochemical and Physiological Effects:
4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been found to have a range of biochemical and physiological effects. In addition to its effects on cancer cells, anxiety, depression, and hypertension, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has also been shown to have antioxidant and anti-inflammatory effects. It has been found to inhibit the activity of COX-2, an enzyme involved in inflammation, and to scavenge free radicals, reducing oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in high yield and purity. It has a well-defined chemical structure, making it easy to study its effects on biological systems. However, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole also has some limitations. It is relatively new, and its long-term effects on biological systems are not fully understood. It may also have off-target effects that need to be further investigated.
Zukünftige Richtungen
There are several future directions for research on 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole. One area of interest is its potential as a treatment for cancer. Further studies are needed to investigate its effects on different types of cancer cells and to determine its efficacy in vivo. Another area of interest is its potential as a treatment for anxiety and depression. More studies are needed to investigate its effects on different animal models and to determine its safety and efficacy in humans. Finally, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole's antioxidant and anti-inflammatory effects make it a promising candidate for further investigation in the treatment of other diseases, such as cardiovascular disease and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been studied for its potential applications in a variety of scientific research areas, including cancer research, neuropharmacology, and cardiovascular research. In cancer research, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been shown to inhibit the growth of cancer cells by inducing apoptosis and blocking cell cycle progression. In neuropharmacology, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been found to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression. In cardiovascular research, 4-(2-furyl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole has been shown to have vasodilatory effects, making it a potential treatment for hypertension.
Eigenschaften
IUPAC Name |
4-(furan-2-yl)-3-methyl-6-phenyl-4,5-dihydro-2H-indazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O/c1-12-18-15(17-8-5-9-21-17)10-14(11-16(18)20-19-12)13-6-3-2-4-7-13/h2-9,11,15H,10H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJQIKNMMQJRGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(CC(=CC2=NN1)C3=CC=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(furan-2-yl)-3-methyl-6-phenyl-4,5-dihydro-1H-indazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-[({1-benzyl-5-oxo-3-[4-(2-oxopyrrolidin-1-yl)benzyl]-2-thioxoimidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B4300194.png)
![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(4-chlorophenyl)propanamide](/img/structure/B4300195.png)
![N-(2-butoxyphenyl)-2-{[7-(2-fluorobenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}acetamide](/img/structure/B4300205.png)
![2-[1-(2,4-dichlorobenzyl)-3-(4-fluorophenyl)-1H-pyrazol-4-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4300209.png)
![diethyl 5-amino-7-(4-isopropoxy-3-methoxyphenyl)-2-methyl-3-oxo-2,3-dihydro-7H-[1,3]thiazolo[3,2-a]pyridine-6,8-dicarboxylate](/img/structure/B4300216.png)

![2-{[6-amino-4-oxo-1-(2-phenylethyl)-1,4-dihydropyrimidin-2-yl]thio}-N-(4-methylphenyl)propanamide](/img/structure/B4300236.png)

![2-[(2-chloro-5-nitrobenzyl)thio]-5,6-dimethyl-1H-benzimidazole](/img/structure/B4300249.png)


![N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-[(4-fluorobenzyl)thio]benzamide](/img/structure/B4300278.png)

![1-[(4-tert-butylphenyl)sulfonyl]-4-(2,5-dichlorophenyl)piperazine](/img/structure/B4300306.png)